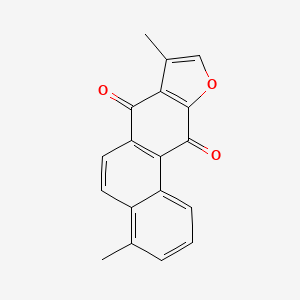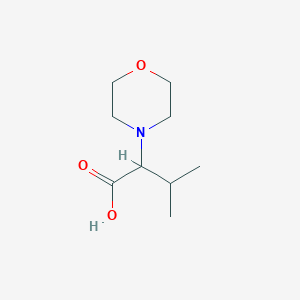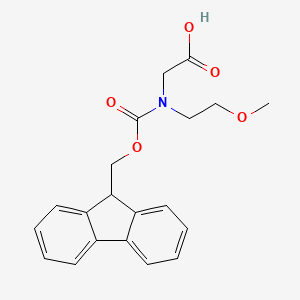
N-Fmoc-N-(2-methoxyethyl)-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-(2-methoxyethyl)-glycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of glycine, an amino acid that is a building block of proteins. N-Fmoc-N-(2-methoxyethyl)-glycine is used as a starting material for the synthesis of various peptides and peptidomimetics.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(2-methoxyethyl)-glycine is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze peptide bond formation. Peptide bond formation is a key step in the synthesis of proteins and peptides. By acting as a substrate for these enzymes, N-Fmoc-N-(2-methoxyethyl)-glycine can facilitate the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Fmoc-N-(2-methoxyethyl)-glycine are not well studied. However, it is known that this compound can be used to synthesize various peptides and peptidomimetics that have potential applications in the treatment of various diseases. These peptides and peptidomimetics can act as agonists or antagonists of various biological targets, such as receptors and enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Fmoc-N-(2-methoxyethyl)-glycine is its versatility as a building block for the synthesis of various peptides and peptidomimetics. This compound can be easily synthesized and purified, making it a useful starting material for peptide synthesis. However, one limitation of N-Fmoc-N-(2-methoxyethyl)-glycine is its cost. This compound is relatively expensive compared to other amino acid derivatives, which can limit its use in large-scale peptide synthesis.
Future Directions
There are several future directions for the use of N-Fmoc-N-(2-methoxyethyl)-glycine in scientific research. One direction is the synthesis of novel peptidomimetics for the treatment of various diseases. Peptidomimetics that mimic the structure and function of natural peptides can have improved pharmacokinetic and pharmacodynamic properties compared to the natural peptides. Another direction is the development of new synthetic methods for the preparation of N-Fmoc-N-(2-methoxyethyl)-glycine and its derivatives. These methods can improve the efficiency and cost-effectiveness of peptide synthesis. Additionally, the use of N-Fmoc-N-(2-methoxyethyl)-glycine in the synthesis of peptides and peptidomimetics for use in drug discovery and development can lead to the identification of new therapeutic targets and the development of new drugs.
Conclusion:
N-Fmoc-N-(2-methoxyethyl)-glycine is a versatile compound that has potential applications in drug discovery and development. This compound is a useful starting material for the synthesis of various peptides and peptidomimetics, which can act as agonists or antagonists of biological targets. The cost of N-Fmoc-N-(2-methoxyethyl)-glycine is a limitation for its use in large-scale peptide synthesis, but the development of new synthetic methods can address this limitation. The future directions for the use of N-Fmoc-N-(2-methoxyethyl)-glycine in scientific research include the synthesis of novel peptidomimetics and the development of new synthetic methods.
Synthesis Methods
The synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine involves several steps. The first step is the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with 2-methoxyethylamine to form N-Boc-N-(2-methoxyethyl)-glycine. The Boc group is then removed by treatment with trifluoroacetic acid (TFA), and the resulting N-(2-methoxyethyl)-glycine is reacted with 9-fluorenylmethoxycarbonyl (Fmoc) chloride to form N-Fmoc-N-(2-methoxyethyl)-glycine. The final product is purified by column chromatography.
Scientific Research Applications
N-Fmoc-N-(2-methoxyethyl)-glycine has various applications in scientific research, particularly in the field of drug discovery and development. This compound is used as a building block for the synthesis of various peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in many physiological processes, and peptidomimetics are compounds that mimic the structure and function of peptides. Peptides and peptidomimetics have potential applications in the treatment of various diseases, including cancer, diabetes, and infectious diseases.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZNWGXELFZOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)
![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)
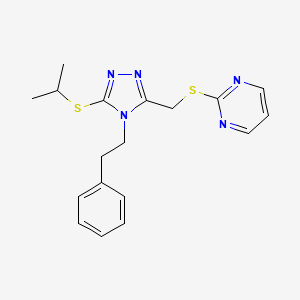
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)
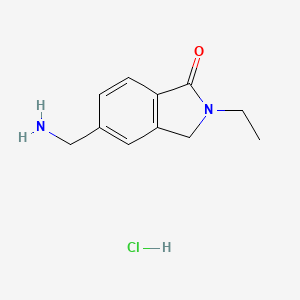
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2780796.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)

![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2780804.png)

